molecular formula C13H16O3S B14421651 2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione CAS No. 85890-62-6

2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione

Cat. No.: B14421651
CAS No.: 85890-62-6
M. Wt: 252.33 g/mol
InChI Key: FOTZYJCKUMDPLG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiane ring, which is a six-membered ring containing sulfur, and is substituted with dimethyl and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with a sulfur-containing reagent, followed by cyclization to form the thiane ring. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and recrystallization to isolate and purify the final product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into thioethers or thiols.

    Substitution: The phenyl and dimethyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1-dioxide: This compound is similar in structure but contains an additional oxygen atom, which affects its chemical reactivity and physical properties.

    2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4,4-tetraone:

Uniqueness

2,2-Dimethyl-6-phenyl-1lambda~6~-thiane-1,1,4-trione is unique due to its specific substitution pattern and the presence of the thiane ring. These features impart distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

85890-62-6

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

2,2-dimethyl-1,1-dioxo-6-phenylthian-4-one

InChI

InChI=1S/C13H16O3S/c1-13(2)9-11(14)8-12(17(13,15)16)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

FOTZYJCKUMDPLG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(S1(=O)=O)C2=CC=CC=C2)C

Origin of Product

United States

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